1-Ethyl-5-hydroxypyrazole hydrochloride
Description
Historical Context of Pyrazole (B372694) Heterocycles in Academic Inquiry
The journey of pyrazole chemistry began in the late 19th century, marking a significant milestone in the understanding of heterocyclic compounds. The synthesis of the parent pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, opened a new chapter in organic chemistry. Early investigations into pyrazole derivatives were largely driven by the pursuit of novel dyes and pharmaceutical agents. The versatility of the pyrazole scaffold, allowing for substitutions at various positions, quickly established it as a privileged structure in medicinal chemistry and materials science. A cornerstone in the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, a reaction involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. ontosight.aiontosight.aiglobalresearchonline.net This method and its variations have been instrumental in accessing a diverse range of pyrazole derivatives, paving the way for extensive research into their chemical and biological properties.
Overview of 5-Hydroxypyrazole Systems in Synthetic Chemistry
Within the broad family of pyrazoles, 5-hydroxypyrazole systems represent a particularly fascinating and synthetically valuable subclass. A key characteristic of these compounds is their existence in tautomeric forms. Depending on the solvent and substituents, 5-hydroxypyrazoles can exist in equilibrium between the OH-form (hydroxypyrazole), the NH-form (pyrazolin-5-one), and the CH-form (pyrazol-5-one). nih.govpharmaffiliates.com This tautomerism significantly influences their reactivity and physicochemical properties, making them versatile building blocks in organic synthesis. The nucleophilic and electrophilic nature of the different tautomers allows for a wide array of chemical transformations, leading to the synthesis of more complex heterocyclic systems. These systems have been extensively explored as precursors for pharmaceuticals, agrochemicals, and dyes.
Specific Focus on 1-Ethyl-5-hydroxypyrazole Hydrochloride as a Key Research Target
This compound emerges as a specific compound of interest due to the unique combination of the 1-ethyl group, the 5-hydroxy functionality, and its formulation as a hydrochloride salt. The ethyl group at the 1-position influences the compound's lipophilicity and steric environment, which can in turn affect its reactivity and interaction with biological systems. The 5-hydroxy group, with its inherent tautomeric possibilities, provides a reactive handle for further chemical modifications.
The formation of the hydrochloride salt is a critical aspect, as it generally enhances the compound's stability and solubility in aqueous media, a desirable property for many research applications, particularly in biological and medicinal chemistry contexts. ontosight.ai While the synthesis of the free base, 1-ethyl-1H-pyrazol-5-ol, has been documented, often involving the reaction of an appropriate precursor with ethylhydrazine (B1196685) followed by cyclization, the specific isolation and characterization of the hydrochloride salt is a key step for its use in many research settings. guidechem.com One synthetic approach involves the acidification of the reaction mixture with hydrochloric acid to precipitate or isolate the desired hydrochloride salt. guidechem.com
Scope and Significance of Current Research on the Compound
Current research on this compound and its close analogs is primarily focused on its utility as a versatile intermediate in the synthesis of more complex molecules with potential biological activities. The pyrazole scaffold is a well-established pharmacophore, and substituted 5-hydroxypyrazoles are precursors to a variety of compounds with anti-inflammatory, analgesic, and other therapeutic properties. researchgate.net
The significance of this compound as a research target lies in its potential as a starting material for the development of novel compounds. Researchers are exploring its reactivity to introduce diverse functional groups, aiming to create libraries of new molecules for biological screening. The tautomeric nature of the 5-hydroxypyrazole core allows for regioselective reactions, enabling the targeted synthesis of specific isomers. The hydrochloride form ensures better handling and solubility, facilitating its use in various synthetic protocols. While extensive research on this specific salt is still emerging, the foundational importance of the 5-hydroxypyrazole scaffold suggests that this compound will continue to be a valuable tool for chemical and pharmaceutical research.
Physicochemical Properties of 1-Ethyl-5-hydroxypyrazole and its Hydrochloride Salt
| Property | 1-Ethyl-1H-pyrazol-5-ol | This compound |
| Molecular Formula | C5H8N2O | C5H9ClN2O |
| Molecular Weight | 112.13 g/mol | 148.59 g/mol |
| Appearance | Solid | Crystalline Solid |
| Solubility | Soluble in organic solvents | Generally more soluble in water and polar solvents |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethyl-1H-pyrazol-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-2-7-5(8)3-4-6-7;/h3-4,6H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXRPAHEYPRLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of 1 Ethyl 5 Hydroxypyrazole and Its Derivatives
Established Synthetic Pathways for 1-Ethyl-5-hydroxypyrazole Core
Cyclocondensation represents the most fundamental and widely utilized approach for constructing the pyrazole (B372694) ring. This strategy involves the reaction of a binucleophile, such as ethylhydrazine (B1196685), with a three-carbon electrophilic partner, leading to ring closure and subsequent dehydration or elimination to form the aromatic pyrazole system.
The reaction between hydrazine (B178648) derivatives and α,β-unsaturated carbonyl compounds, including acrylate (B77674) derivatives, serves as a standard method for pyrazoline synthesis. beilstein-journals.orgnih.gov These pyrazolines can then be aromatized to pyrazoles. Specifically, acrylate derivatives possessing a leaving group at the β-position can react with ethylhydrazine to directly yield the pyrazole ring. The mechanism involves an initial Michael addition of the ethylhydrazine to the acrylate double bond, followed by an intramolecular cyclization and elimination of the leaving group to afford the 5-hydroxypyrazole (which exists in tautomeric equilibrium with pyrazolone).
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most prevalent methods for pyrazole synthesis. nih.govmdpi.com This pathway involves the cyclocondensation of a 1,3-dicarbonyl compound (such as a β-ketoester or a β-diketone) with a hydrazine derivative. researchgate.net For the synthesis of 1-ethyl-5-hydroxypyrazole, ethylhydrazine is reacted with a β-ketoester like ethyl acetoacetate (B1235776).
The reaction mechanism is initiated by the nucleophilic attack of one of the nitrogen atoms of ethylhydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically followed by cyclization and dehydration to yield the final pyrazole product. nih.gov The reaction with an unsymmetrical dicarbonyl compound such as ethyl acetoacetate can lead to a mixture of regioisomers. Generally, the more nucleophilic nitrogen of ethylhydrazine (the unsubstituted -NH2 group) attacks the more electrophilic carbonyl carbon (the ketone), which, after cyclization and tautomerization, yields the 1-ethyl-5-hydroxypyrazole derivative. researchgate.net
Table 1: Examples of Pyrazole Synthesis via Knorr Condensation
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Product | Yield (%) | Ref |
| Ethyl Acetoacetate | Ethylhydrazine | Acetic Acid / Ethanol | 1-Ethyl-3-methyl-5-hydroxypyrazole | Good | nih.gov |
| Diethyl Malonate | Phenylhydrazine (B124118) | Base | 1-Phenyl-3,5-dihydroxypyrazole | Moderate | nih.gov |
| Acetylacetone | Hydrazine Hydrate (B1144303) | Ethanol | 3,5-Dimethylpyrazole | High | mdpi.com |
The reaction of α,β-unsaturated ketones with hydrazines is a primary route to pyrazolines. researchgate.netchim.it These can subsequently be oxidized to form the aromatic pyrazole ring. nih.gov For the synthesis to result in a 5-hydroxypyrazole, the α,β-unsaturated ketone often requires a leaving group at the β-position. mdpi.com The reaction proceeds via an initial Michael addition of the hydrazine to the carbon-carbon double bond, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and elimination of the leaving group, which drives the aromatization of the ring. mdpi.comresearchgate.net The regioselectivity of the initial attack determines the final substitution pattern of the pyrazole.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste. mdpi.combookpi.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles. beilstein-journals.org A common strategy involves the one-pot reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative (such as ethylhydrazine). beilstein-journals.org This approach often utilizes a Lewis acid catalyst to activate the β-ketoester, facilitating its cyclization with an intermediate hydrazone formed from the aldehyde and hydrazine. beilstein-journals.org This method allows for the direct construction of complex pyrazole derivatives in a single step.
Table 2: Multicomponent Synthesis of Pyrazole Derivatives
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Ref |
| Aldehyde | β-Ketoester | Hydrazine | Yb(PFO)3 | Persubstituted 5-hydroxypyrazoles | beilstein-journals.org |
| Malononitrile | Aldehyde | Hydrazine | None | 5-Aminopyrazole derivatives | beilstein-journals.orgnih.gov |
| Lawsone | Ethyl acetoacetate | Phenylhydrazine | V2O5 | Pyrazolyl naphthoquinone | researchgate.net |
When unsymmetrical 1,3-dicarbonyl compounds react with substituted hydrazines like ethylhydrazine, the formation of two possible regioisomers (e.g., 1,5-disubstituted vs. 1,3-disubstituted) is a critical issue. nih.govnih.gov The regiochemical outcome is highly dependent on the reaction conditions and the electronic and steric nature of the substituents on both reactants.
Research has shown that reaction control can be exerted to selectively favor one isomer. For instance, the initial attack of the hydrazine can be directed by controlling the pH of the reaction medium. Under acidic conditions, the ketone carbonyl is typically more reactive, whereas basic conditions can favor reaction at the ester carbonyl via the enolate. The inherent difference in nucleophilicity between the two nitrogen atoms of ethylhydrazine also plays a key role; the terminal NH2 group is sterically more accessible and electronically more nucleophilic, favoring attack at the more electrophilic carbonyl center. nih.gov By carefully selecting precursors and tuning reaction conditions (e.g., solvent, temperature, and catalyst), chemists can achieve a highly regioselective synthesis, preferentially forming the desired 5-hydroxypyrazole isomer over the 3-hydroxy alternative. nih.govorganic-chemistry.org
Cyclocondensation Reactions
Synthesis of 1-Ethyl-5-hydroxypyrazole Hydrochloride Derivatives
The synthesis of derivatives stemming from the 1-Ethyl-5-hydroxypyrazole core is a subject of extensive research, driven by the quest for novel molecular architectures. The reactivity of the pyrazole ring allows for a multitude of transformations, leading to a wide array of substituted analogues.
Functionalization at Pyrazole Ring Positions (e.g., C-4 Substitution)
The functionalization of the pyrazole nucleus, particularly at the C-4 position, is a key strategy for modifying the properties of 5-hydroxypyrazoles. The C-4 position is susceptible to electrophilic substitution, and various methods have been developed to introduce a range of functional groups.
One prominent method for C-4 functionalization is alkylation. For instance, the treatment of 3-substituted-5-hydroxypyrazoles with alkylating agents like crotyl chloride can lead to C-4 substitution. This reaction often proceeds through an initial O-alkylation to form a 5-alkoxypyrazole intermediate. This intermediate can then undergo a nih.govnih.gov-sigmatropic rearrangement, such as the Claisen rearrangement, to yield the 4-allyl-5-hydroxypyrazole. clockss.org The efficiency and outcome of this rearrangement can be significantly influenced by the nature of the substituent at the C-3 position. For example, an electron-withdrawing group like trifluoromethyl (CF₃) at C-3 facilitates the rearrangement, while an electron-donating group like methyl (CH₃) can lead to different products, such as double C-alkylated compounds. clockss.org
The reaction conditions for such transformations are critical. The choice of base, solvent, and temperature can dictate the regioselectivity between O-alkylation and C-alkylation. For example, using potassium carbonate in DMF at low temperatures initially favors O-alkylation, with the subsequent rearrangement to the C-4 position being induced by heating. clockss.org
Below is a table summarizing the substituent effect on the alkylation of 5-hydroxypyrazoles.
| C-3 Substituent | N-1 Substituent | Alkylating Agent | Product(s) | Overall Yield |
| CF₃ | Methyl | Crotyl Chloride | 4-(1-methylallyl)-5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 73% |
| CH₃ | Methyl | Crotyl Chloride | 4,4-bis(1-methylallyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one and other products | 26% (dialkylated) |
This table illustrates the influence of the C-3 substituent on the outcome of C-4 alkylation via a Claisen rearrangement. clockss.org
Preparation of Specific Substituted Analogues
The introduction of an aminoethyl group at the C-4 position of 5-hydroxypyrazoles can be achieved through multi-step synthetic sequences. A common strategy involves the reduction of a suitable precursor, such as a 4-hydroxyimino derivative. For the synthesis of 4-aminopyrazol-5-ols, 4-hydroxyiminopyrazolones can be reduced using reagents like tin(II) chloride in concentrated hydrochloric acid. nih.gov Catalytic hydrogenation in the presence of palladium on carbon (Pd/C) is another effective method, particularly for substrates where other methods are not suitable. nih.gov
To obtain the 4-(2-aminoethyl) moiety, a precursor bearing a two-carbon chain with a nitrogen functionality is required. While direct synthesis methods are less common, multi-step approaches starting from accessible materials are employed. For instance, a synthetic route to 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives involves the condensation of a β-keto ester with hydrazine derivatives. researchgate.netarkat-usa.org This is followed by hydrolysis, amidation, and subsequent reduction of the amide to the desired amine. researchgate.net A similar strategic approach could be envisioned for the C-4 substituted analogues.
Acylation of 5-hydroxypyrazoles can occur at various positions, but the introduction of an acyl group at the C-4 position is of particular interest. A direct method to achieve this is through a Fries-type rearrangement of an O-acylated pyrazole. scispace.com In this approach, the 5-hydroxypyrazole is first acylated at the oxygen atom to form a 5-acyloxypyrazole. This intermediate is then treated with a catalyst, such as anhydrous zinc chloride or calcium hydroxide (B78521), to induce the migration of the acyl group to the C-4 position. scispace.com
Alternatively, a one-step synthesis can be performed by reacting the 5-hydroxypyrazole with an acid chloride or anhydride (B1165640) in a suitable solvent like dioxane, with a catalyst such as calcium hydroxide. This method directly yields the 4-acyl-substituted product in good yields. scispace.com For instance, the reaction of 1-phenyl-3-methyl-pyrazolone-5 with various acid chlorides in the presence of calcium hydroxide provides a range of 4-acyl derivatives. scispace.com
The following table presents examples of 4-acyl pyrazolones synthesized via this direct acylation method.
| Starting Pyrazolone (B3327878) | Acylating Agent | Catalyst | Product |
| 1-phenyl-3-methyl-pyrazolone-5 | Propionyl chloride | Ca(OH)₂ | 1-phenyl-3-methyl-4-propionyl-pyrazolone-5 |
| 1-phenyl-3-methyl-pyrazolone-5 | Butyryl chloride | Ca(OH)₂ | 1-phenyl-3-methyl-4-butyryl-pyrazolone-5 |
| 1-phenyl-3-methyl-pyrazolone-5 | Trifluoroacetic anhydride | Pyridine | 1-phenyl-3-methyl-4-trifluoroacetyl-pyrazolone-5 |
This table showcases the direct C-4 acylation of a 5-hydroxypyrazole derivative. scispace.com
The synthesis of pyrazole carboxylates can be accomplished through several routes, including the cyclocondensation of appropriately substituted precursors. A common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. For example, ethyl 5-(substituted)-1H-pyrazole-3-carboxylates can be synthesized by reacting diethyl oxalate (B1200264) with acetophenone (B1666503) derivatives to form an intermediate ethyl-2,4-dioxo-4-phenylbutanoate. nih.gov This intermediate is then cyclized with hydrazine hydrate in glacial acetic acid to yield the desired pyrazole carboxylate derivative. nih.gov
Another powerful method for synthesizing pyrazole carboxylates is through 1,3-dipolar cycloaddition reactions. The reaction of ethyl diazoacetate with α-methylene carbonyl compounds, catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can produce pyrazole-5-carboxylates with excellent regioselectivity and in good yields. mdpi.comnih.gov
A one-pot synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has been reported by refluxing an equimolar mixture of phenyl hydrazine and dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a toluene (B28343) and dichloromethane (B109758) solvent mixture. mdpi.com
The table below summarizes different synthetic approaches to pyrazole carboxylate derivatives.
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type |
| Ethyl-2,4-dioxo-4-phenylbutanoate | Hydrazine hydrate | Glacial acetic acid | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate |
| Ethyl diazoacetate | α-Methylene carbonyl | DBU, acetonitrile | Pyrazole-5-carboxylate |
| Phenyl hydrazine | Dimethyl acetylenedicarboxylate | Toluene/DCM, reflux | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate |
This table outlines various methods for the synthesis of pyrazole carboxylate derivatives. nih.govmdpi.comnih.govmdpi.com
Exploration of Heteroannulated Pyrazole Systems
Heteroannulated pyrazoles, which consist of a pyrazole ring fused with another heterocyclic ring, represent a significant class of compounds. The synthesis of these systems often starts from a functionalized pyrazole precursor. The substituents on the pyrazole ring dictate the type of annulation reaction that can be performed.
For example, pyrazoles bearing amino and cyano groups in adjacent positions are valuable precursors for the synthesis of fused pyrimidines, such as pyrazolo[3,4-d]pyrimidines. Similarly, pyrazoles with a hydrazine or an amino group at the C-5 position can be used to construct fused pyridazine (B1198779) rings, leading to pyrazolo[3,4-d]pyridazines.
The Vilsmeier-Haack reaction on hydrazones can produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.gov These aldehyde-functionalized pyrazoles can then be reacted with other molecules to build fused systems. For instance, reaction with 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile in the presence of glacial acetic acid can yield pyrazole-derived thiophene (B33073) derivatives. nih.gov
The construction of heteroannulated systems is a broad field, with numerous strategies depending on the desired fused ring. These methods often involve cyclocondensation reactions where the pre-functionalized pyrazole acts as a building block for the new heterocyclic ring. nih.govnih.govresearchgate.net
Mechanistic Studies in 1-Ethyl-5-hydroxypyrazole Synthesis
Elucidation of Reaction Mechanisms in Pyrazole Formation
The formation of the pyrazole ring from the reaction of a β-dicarbonyl compound and a hydrazine derivative is a stepwise process. The generally accepted mechanism for the synthesis of 1-Ethyl-5-hydroxypyrazole from ethyl acetoacetate and ethylhydrazine commences with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-dicarbonyl compound.
The reaction pathway is believed to proceed as follows:
Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of ethylhydrazine attacks the more electrophilic carbonyl carbon of ethyl acetoacetate. In the case of ethyl acetoacetate, the ketone carbonyl is generally considered more reactive than the ester carbonyl.
Formation of a Hydrazone Intermediate: This initial attack leads to the formation of a tetrahedral intermediate which subsequently eliminates a molecule of water to form a hydrazone.
Intramolecular Cyclization: The remaining amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the second carbonyl group (the ester carbonyl).
Formation of a Pyrazoline Intermediate: This cyclization step results in the formation of a five-membered heterocyclic intermediate, a pyrazolin-5-one derivative.
Tautomerization: The final step involves tautomerization of the pyrazolin-5-one to the more stable aromatic 1-Ethyl-5-hydroxypyrazole.
The regioselectivity of the reaction, which determines the position of the ethyl group on the pyrazole ring, is established in the initial nucleophilic attack. The use of an unsymmetrical hydrazine like ethylhydrazine can potentially lead to the formation of two regioisomers. However, the electronic and steric effects of the substituents on both the hydrazine and the β-dicarbonyl compound generally favor the formation of one major isomer.
Identification of Intermediates and Transition States
The direct experimental observation and characterization of the intermediates and transition states in the synthesis of 1-Ethyl-5-hydroxypyrazole are challenging due to their transient nature. However, a combination of spectroscopic techniques and computational modeling has provided strong evidence for their existence.
Key Intermediates:
Hydrazone: The formation of a hydrazone as a key intermediate is widely accepted. In related reactions, the isolation and characterization of such intermediates have been reported, lending support to this mechanistic step. Spectroscopic methods like NMR and IR can be employed to identify the characteristic functional groups of the hydrazone.
Pyrazolin-5-one: The cyclized, non-aromatic intermediate is another crucial species in the reaction pathway. Its presence is often inferred from kinetic studies and by trapping experiments.
Transition States:
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in modeling the transition states of pyrazole formation. These calculations help in understanding the energy barriers associated with each step of the reaction, including the initial nucleophilic attack, the cyclization, and the final aromatization. The calculated energies of the transition states can provide insights into the rate-determining step of the reaction and explain the observed regioselectivity.
| Step | Intermediate/Transition State | Method of Investigation | Key Findings |
| 1 | Hydrazone Formation | Spectroscopic Analysis (NMR, IR), Isolation in related reactions | Confirmation of C=N bond formation and loss of water. |
| 2 | Cyclization | Computational Modeling (DFT) | Elucidation of the energy barrier for ring closure. |
| 3 | Tautomerization | Spectroscopic Analysis, Computational Modeling | Determination of the relative stability of tautomers. |
Role of Catalysts in Synthetic Efficiency and Selectivity
Catalysts play a pivotal role in the synthesis of 1-Ethyl-5-hydroxypyrazole, influencing both the reaction rate and the regioselectivity. Both acid and base catalysis can be employed, with each affecting the reaction mechanism in a distinct manner.
Acid Catalysis:
Acid catalysts, including Brønsted acids (e.g., hydrochloric acid, sulfuric acid) and Lewis acids (e.g., zinc chloride, aluminum chloride), are commonly used in the Knorr pyrazole synthesis. Their primary role is to activate the β-dicarbonyl compound.
Mechanism of Action: The acid catalyst protonates or coordinates to one of the carbonyl oxygens of ethyl acetoacetate. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic ethylhydrazine.
Effect on Efficiency: By lowering the activation energy of the initial nucleophilic attack, acid catalysts significantly increase the reaction rate, allowing the synthesis to be carried out under milder conditions and in shorter timeframes.
Effect on Selectivity: While acid catalysis primarily enhances the reaction rate, it can also influence the regioselectivity. By promoting the reaction at the more reactive ketone carbonyl, it can help in directing the synthesis towards the desired 1-Ethyl-5-hydroxypyrazole isomer.
Lewis Acid Catalysis:
Lewis acids are particularly effective in promoting the condensation reaction. They function by coordinating to the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon.
| Catalyst Type | Example | Mode of Action | Impact on Synthesis |
| Brønsted Acid | HCl, H₂SO₄ | Protonation of the carbonyl oxygen | Increased reaction rate |
| Lewis Acid | ZnCl₂, AlCl₃ | Coordination to the carbonyl oxygen | Enhanced electrophilicity of the carbonyl carbon, improved yields and selectivity |
Base Catalysis:
While less common for the initial condensation step, base catalysis can be employed in the cyclization and tautomerization steps. A base can deprotonate the hydrazone intermediate, facilitating the intramolecular cyclization.
The choice of catalyst is a critical parameter in the synthesis of 1-Ethyl-5-hydroxypyrazole, and its selection depends on the desired reaction conditions, yield, and regiochemical outcome. The use of an appropriate catalyst can lead to a more efficient, selective, and environmentally benign synthetic process.
Advanced Research on Structural Modifications and Derivatives of 1 Ethyl 5 Hydroxypyrazole
Design Principles for Novel 5-Hydroxypyrazole Derivatives
The design of new 5-hydroxypyrazole derivatives is guided by established medicinal chemistry principles aimed at optimizing their biological activity, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Design Considerations
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrazole (B372694) derivatives, SAR studies have provided valuable insights into the structural requirements for various biological targets.
Key considerations in the SAR design of 5-hydroxypyrazole derivatives include:
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole core significantly influence activity. For instance, in the context of anti-inflammatory agents, substitutions at the N1 and C3 positions of the pyrazole ring have been shown to modulate cyclooxygenase (COX) inhibitory activity.
Aromatic and Heterocyclic Moieties: The introduction of different aryl or heteroaryl groups at various positions of the pyrazole scaffold can lead to significant changes in biological activity. For example, the presence of a 4-sulfamoylphenyl group at the C3 position of the pyrazole ring is a common feature in many COX-2 inhibitors. nih.gov
A review of recent advances in the anticancer activity of pyrazole derivatives highlights that the substituted pyrazole scaffold is an important framework for developing new anticancer agents. nih.gov SAR findings have demonstrated that modifications to the pyrazole core and its substituents can lead to compounds with potential applications against various tumor types. nih.gov
| Modification Site | General Observation on Activity | Example Target Class |
| N1-position | Alkylation or arylation can influence potency and selectivity. nih.gov | Kinase inhibitors, GPCR antagonists |
| C3-position | Substitution with aryl or heteroaryl groups is often crucial for activity. | COX inhibitors, anticancer agents |
| C4-position | Modifications can impact binding affinity and selectivity. | Cannabinoid receptor antagonists |
| C5-position (OH group) | Can be a key hydrogen bonding group; derivatization can modulate properties. | Various enzyme inhibitors |
Bioisosteric and Scaffold Hopping Strategies in Pyrazole Chemistry
Bioisosterism and scaffold hopping are powerful strategies in drug design to discover novel compounds with improved properties.
Bioisosteric Replacement: This strategy involves the substitution of a functional group or a whole substructure with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity. acs.org In pyrazole chemistry, bioisosteric replacement of the pyrazole core itself with other five-membered heterocycles like thiazoles, triazoles, and imidazoles has been explored. acs.orgnih.gov While these heterocycles have a high degree of three-dimensional similarity to pyrazole, the biological activity is not always retained, underscoring the importance of empirical testing. acs.org For instance, replacing the pyrazole-5-aryl group of certain cannabinoid receptor antagonists with an alkynylthiophene moiety has led to a new class of potent and selective antagonists. researchgate.netacs.org This demonstrates that bioisosteric replacement can be a viable strategy for discovering novel chemotypes. researchgate.netacs.org
Scaffold Hopping: This approach aims to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule while maintaining its key pharmacophoric features. nih.govbhsai.org This can lead to new intellectual property and improved drug-like properties. In the context of pyrazoles, scaffold hopping has been used to develop new series of compounds targeting various receptors. For example, a scaffold hopping strategy from known pyrazole-based CB2 receptor antagonists led to the synthesis of a new class of C4-benzyl pyrazolines with significant selectivity for the CB2 receptor. nih.gov
| Strategy | Description | Application in Pyrazole Chemistry |
| Bioisosteric Replacement | Substitution of a moiety with a group having similar physicochemical properties. nih.gov | Replacing the pyrazole ring with other heterocycles (e.g., imidazole, triazole) to modulate activity. acs.org |
| Scaffold Hopping | Replacing the core molecular framework to discover novel chemotypes. nih.gov | Generating new pyrazoline-based ligands from pyrazole leads to alter selectivity. nih.gov |
Synthetic Methods for Diversification
The chemical diversification of the 1-ethyl-5-hydroxypyrazole scaffold is achieved through a variety of synthetic methodologies, allowing for the preparation of a wide range of derivatives for biological evaluation.
Synthesis of N-Substituted Pyrazole-5-ol Derivatives
The synthesis of N-substituted pyrazole-5-ols is a cornerstone for creating diverse libraries of compounds. A common and versatile method involves the cyclocondensation of a β-ketoester with a substituted hydrazine (B178648). For example, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a classical method for preparing 1-phenyl-3-methyl-5-hydroxypyrazole. mdpi.comnih.gov
The N-alkylation of pre-formed pyrazole rings is another important strategy. researchgate.netgoogle.com While traditional methods often require strong bases, newer methods have been developed that utilize milder conditions. For instance, the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst provides an efficient route to N-alkyl pyrazoles. mdpi.comsemanticscholar.org This method is applicable to a range of benzylic, phenethyl, and benzhydryl trichloroacetimidates. mdpi.comsemanticscholar.org Direct synthesis from primary amines has also been reported, offering an alternative to using hydrazine derivatives. nih.gov
Preparation of Pyrazolone (B3327878) Analogs (including 1H-pyrazol-3-ol and pyrazolin-3-one scaffolds)
The 4,5-diaryl-1H-pyrazole-3-ol template is a versatile starting point for synthesizing various pyrazolone analogs. nih.gov This scaffold can be used to prepare pyrazolo-oxazines, pyrazolo-benzooxazines, and pyrazolo-oxazoles, which have shown potential as COX-2 inhibitors. nih.gov The synthesis of 1-aryl-1H-pyrazol-3(2H)-one derivatives can be achieved through a one-pot procedure starting from commercially available anilines and 2,5-dimethyl-furan-3-one. semanticscholar.org
The tautomeric nature of hydroxypyrazoles is an important consideration in their synthesis and characterization. For instance, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate exists in equilibrium with its tautomeric form, methyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. mdpi.com The predominant tautomer can depend on the solvent and physical state. mdpi.com
Synthesis of Amide and Carboxamide Derivatives
Amide and carboxamide derivatives of 5-hydroxypyrazoles are of significant interest due to their potential biological activities. The synthesis of these derivatives often involves the coupling of a pyrazole carboxylic acid with an appropriate amine. For example, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid can be converted to its corresponding amide by activating the carboxyl group with trimethylacetyl chloride followed by amidation with 1-aminopiperidine. acs.org
Stereochemical Aspects of Derivative Synthesis
The synthesis of derivatives of 1-Ethyl-5-hydroxypyrazole with specific stereochemical configurations is a critical area of advanced chemical research. Achieving control over the three-dimensional arrangement of atoms is paramount when designing compounds for specific biological or material science applications, as stereoisomers can exhibit vastly different properties. The strategies for inducing chirality and controlling stereochemistry in pyrazole derivatives generally fall into two main categories: asymmetric synthesis, which aims to create a specific stereoisomer directly, and the resolution of racemic mixtures, which separates stereoisomers after their formation.
Asymmetric Synthesis Strategies
Asymmetric synthesis provides an efficient route to enantiomerically pure compounds. nih.gov For derivatives of 1-Ethyl-5-hydroxypyrazole, this can be approached by introducing chiral centers through various catalytic and substrate-controlled methods.
One of the primary strategies involves the nucleophilic character of the pyrazolone tautomer. The C-4 position of the 1-Ethyl-5-hydroxypyrazole ring can act as a nucleophile in reactions such as Michael additions to create new stereocenters. rwth-aachen.de Organocatalyzed reactions, for instance, have been successfully employed for the asymmetric synthesis of pyrazolones bearing adjacent tertiary and even tetrasubstituted carbon centers with high stereoselectivity. rwth-aachen.de A hypothetical asymmetric synthesis could involve the reaction of 1-Ethyl-5-hydroxypyrazole with a prochiral electrophile in the presence of a chiral catalyst, such as a cinchona alkaloid-derived aminothiourea, to yield a product with a newly formed, enantiomerically enriched stereocenter at the C-4 position.
Another powerful technique is the 1,3-dipolar cycloaddition reaction. While this is a common method for forming the pyrazole ring itself, it can also be used to build complex chiral structures. nih.govuniovi.es A notable strategy involves the reaction between terminal alkynes and α-chiral tosylhydrazones, which proceeds through a cascade of a 1,3-dipolar cycloaddition and a rwth-aachen.denih.gov-sigmatropic rearrangement. uniovi.es This method has been shown to produce N-chiral pyrazoles with complete retention of configuration, offering a direct pathway to derivatives where a stereogenic center is attached to a nitrogen atom of the pyrazole core. uniovi.es
Multicomponent reactions (MCRs) also offer a powerful alternative for synthesizing complex pyrazole derivatives in a stereoselective manner. mdpi.com These reactions, where multiple starting materials react in a single step, can be designed to control the formation of several stereocenters simultaneously, often with high chemo-, regio-, and stereoselectivity. mdpi.com
Resolution of Stereoisomers
When asymmetric synthesis is not feasible or results in a mixture of stereoisomers, chromatographic resolution becomes essential. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a cornerstone technique for the separation of enantiomers. nih.govchromatographyonline.com
Chiral High-Performance Liquid Chromatography (HPLC): The enantioselective separation of pyrazole derivatives has been extensively studied using polysaccharide-based chiral stationary phases (CSPs). nih.govacs.org Columns based on cellulose (B213188) and amylose (B160209) derivatives are particularly effective. Research on a set of 18 racemic 4,5-dihydro-1H-pyrazole derivatives demonstrated that all compounds could be baseline-resolved using either a cellulose-based or an amylose-based column. nih.gov The choice of mobile phase is critical; polar organic modes often result in shorter analysis times, while normal phase elution can provide superior resolution on amylose-based columns. nih.gov The interactions governing separation on these CSPs include hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. acs.org
Table 1: Comparison of Chiral Stationary Phases for Pyrazole Derivative Resolution
| Stationary Phase | Typical Mobile Phase | Advantages | Resolution (Up to) | Reference |
| Lux Cellulose-2 | Polar Organic (e.g., Acetonitrile) | Short analysis times (~5 min), sharp peaks | 18 | nih.gov |
| Lux Amylose-2 | Normal Phase (e.g., Hexane/Isopropanol) | Greater resolving ability for some compounds | 30 | nih.gov |
| (S,S) Whelk-O1 | SFC (e.g., CO₂/Methanol) | High speed, reduced solvent consumption | Good | chromatographyonline.com |
Supercritical Fluid Chromatography (SFC): SFC is increasingly regarded as a more efficient separation technique for preparative chiral separations, offering benefits of speed, reduced cost, and lower solvent consumption compared to HPLC. chromatographyonline.com For the resolution of a chiral pyrazole intermediate, an analytical screening of various chiral columns showed that while a cellulose-based CSP worked well under normal phase HPLC, it was unsuccessful under SFC conditions. chromatographyonline.com In contrast, the (R,R)Whelk-O1 column demonstrated excellent performance for the compound in both HPLC and SFC, highlighting that different CSPs may be optimal for different chromatographic techniques. chromatographyonline.com This underscores the importance of screening various columns and conditions to develop an optimized chiral separation method.
Advanced Stereochemical Considerations
Beyond simple point chirality, more complex stereochemical features can arise in heavily substituted pyrazole derivatives. Atropisomerism, or axial chirality, can occur in molecules with hindered rotation around a single bond. Although not yet specifically documented for 1-Ethyl-5-hydroxypyrazole derivatives, related structures like 4-benzyl-1H-pyrazole have been shown to adopt a chiral crystal structure due to restricted rotation, even though the atropenantiomers can interconvert in solution. nih.gov This highlights a potential area for future investigation in the design of novel, sterically hindered derivatives of 1-Ethyl-5-hydroxypyrazole.
Biological Activity Research and Mechanistic Insights of 1 Ethyl 5 Hydroxypyrazole Derivatives in Vitro Studies
Investigations into Antihyperlipidemic Activity of 5-Hydroxypyrazole Derivatives
Research into 5-hydroxypyrazole derivatives has identified their potential as antihyperlipidemic agents. ijsdr.org The primary mechanism investigated involves the inhibition of cholesterol absorption in the intestine. ijsdr.org
The main target for the antihyperlipidemic activity of these compounds is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the absorption of dietary cholesterol. ijsdr.org By inhibiting this protein, 5-hydroxypyrazole derivatives can effectively suppress the level of total cholesterol in the blood. ijsdr.org
In one study, nine new derivatives of 5-hydroxy pyrazole (B372694) were synthesized and evaluated for their ability to inhibit cholesterol absorption. The research focused on establishing a structure-activity relationship (SAR), noting that the introduction of an electron-donating group at a specific position on the carbon chain of the pyrazole derivative increased the molecule's affinity for the NPC1L1 receptor site. ijsdr.org This strategic modification enhances the compound's potential as a cholesterol absorption inhibitor. ijsdr.org
| Target Protein | Mechanism of Action | Key Finding | No. of Derivatives Synthesized |
|---|---|---|---|
| Niemann-Pick C1-Like 1 (NPC1L1) | Inhibition of dietary cholesterol absorption | Addition of an electron-donating group to the carbon chain increases binding affinity to the receptor. ijsdr.org | 9 |
Anti-inflammatory Activity Profiling of Pyrazole Carboxylate Derivatives
Pyrazole derivatives, including carboxylate derivatives, are well-known for their anti-inflammatory properties, which are exerted through various mechanisms. sci-hub.seijpsjournal.com These compounds have been shown to inhibit key enzymes and modulate signaling pathways involved in the inflammatory response. ijpsjournal.comnih.gov
The anti-inflammatory action of pyrazole derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. sci-hub.senih.gov For example, the commercially available drug Celecoxib is a potent COX-2 inhibitor built on a pyrazole scaffold. nih.govnih.gov Beyond COX inhibition, some pyrazole derivatives also suppress the biotransformation of arachidonic acid by inhibiting 5-lipoxygenase (5-LOX), thereby blocking the production of pro-inflammatory leukotrienes. nih.govplos.orgnih.gov
In vitro studies using models like the human red blood cell (HRBC) membrane stabilization method have been employed to screen pyrazole analogues for anti-inflammatory effects. benthamdirect.com Furthermore, studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, have demonstrated that certain pyrazole derivatives can significantly reduce the expression of pro-inflammatory cytokines like IL-1β, IL-6, and IL-12. sci-hub.seijpsjournal.com
A study on novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives found that specific substitutions on the pyrazole scaffold could enhance anti-inflammatory activity. nih.gov Notably, Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate demonstrated significant anti-inflammatory effects. nih.gov Another compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, also showed promising anti-inflammatory activity when compared to the standard drug Diclofenac sodium. nih.gov
| Mechanism | Target | Observed Effect | Reference Compound Example |
|---|---|---|---|
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Suppression of prostaglandin (B15479496) biosynthesis. nih.gov | Celecoxib nih.govnih.gov |
| Enzyme Inhibition | 5-Lipoxygenase (5-LOX) | Inhibition of leukotriene biosynthesis. nih.gov | - |
| Cytokine Modulation | Pro-inflammatory Cytokines (IL-6, IL-1β, IL-12) | Reduction in cytokine expression in macrophages. sci-hub.seijpsjournal.com | - |
| Membrane Stabilization | HRBC Membrane | Stabilization of red blood cell membranes. benthamdirect.com | - |
Evaluation of Antimicrobial and Antifungal Efficacy
The pyrazole scaffold is a key component in the synthesis of new antimicrobial and antifungal agents. nih.gov Derivatives have shown a broad spectrum of activity against various pathogenic microorganisms. nih.gov
Numerous studies have confirmed the efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net In vitro tests, such as the disk diffusion and broth microdilution methods, are used to determine the zone of inhibition and Minimum Inhibitory Concentration (MIC) values, respectively. mdpi.com
For instance, certain 5-amino functionalized pyrazoles have demonstrated moderate activity against multidrug-resistant (MDR) clinical isolates of Gram-positive species, particularly within the Staphylococcus genus, with MIC values ranging from 32 to 64 µg/mL. nih.gov Other derivatives have shown a wide spectrum of activity against Proteus vulgaris (Gram-negative) and broad-spectrum inhibitory activity against Bacillus subtilis and Staphylococcus aureus (Gram-positive). researchgate.netresearchgate.net
One study highlighted a pyrazole derivative that was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL, while another derivative was exceedingly active against the Gram-negative bacterium Escherichia coli at the same concentration. nih.gov These findings suggest that specific structural modifications can tune the antibacterial spectrum of these compounds. nih.gov
| Derivative Type/Compound | Gram-Positive Bacteria | MIC (μg/mL) | Gram-Negative Bacteria | MIC (μg/mL) |
|---|---|---|---|---|
| Compound 4 from study nih.gov | Streptococcus epidermidis | 0.25 | - | - |
| Compound 3 from study nih.gov | - | - | Escherichia coli | 0.25 |
| 5-amino functionalized pyrazoles nih.gov | MDR Staphylococcus sp. | 32-64 | - | - |
| General Pyrazole Derivatives researchgate.netresearchgate.net | Bacillus subtilis, Staphylococcus aureus | - | Proteus vulgaris | - |
In addition to their antibacterial properties, pyrazole derivatives have been evaluated for their antifungal efficacy. nih.govnih.gov These compounds have shown activity against a range of fungal pathogens. mdpi.com
Research has demonstrated that certain pyrazole derivatives possess potent antifungal activity. For example, one compound was found to be highly active against Aspergillus niger, with an MIC of 1 μg/mL, which is comparable to the standard antifungal drug Clotrimazole. nih.gov Other studies have reported activity against various species, including Candida krusei and Candida parapsilasis. mdpi.com The inclusion of different functional groups and heterocyclic rings, such as benzimidazole (B57391) or triazole, onto the pyrazole scaffold can modulate the antifungal activity. nih.gov
Assessment of Antinociceptive Properties
The antinociceptive (pain-relieving) potential of pyrazole derivatives has also been a subject of investigation. sci-hub.se These properties are often evaluated alongside their anti-inflammatory effects, as pain is a cardinal sign of inflammation. nih.gov In vitro and in vivo models are used to assess the ability of these compounds to inhibit nociception. A common model for evaluating the antinociceptive potential of pyrazole derivatives is the non-specific abdominal writhing test, which is induced by chemical stimuli like acetic acid. sci-hub.se The inhibition of writhing responses in these models indicates potential analgesic activity. sci-hub.se
Enzyme Inhibition Studies
The ability of 1-Ethyl-5-hydroxypyrazole derivatives to modulate the activity of specific enzymes has been a key area of investigation, with a particular focus on targets relevant to infectious diseases.
Inhibition of Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH)
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on the de novo synthesis of pyrimidines for its survival. A crucial enzyme in this pathway is dihydroorotate dehydrogenase (PfDHODH), making it an attractive target for antimalarial drug development. researchgate.net Research into hydroxypyrazole-based compounds has identified their potential as PfDHODH inhibitors.
Studies on a series of hydroxypyrazole-4-carboxylate derivatives have explored their inhibitory activity against PfDHODH. While the broader class of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates showed weak inhibitory activity at a concentration of 50 μM, specific structural modifications have been shown to influence potency. For instance, certain hydroxypyrazole derivatives demonstrated up to 30% inhibition of PfDHODH activity in in vitro assays. researchgate.net
The development of novel hydroxypyrazole scaffolds has led to the identification of compounds with low micromolar activity against PfDHODH. For example, specific hydroxypyrazoles have been reported to have IC50 values in the range of 2.8 to 5.3 μM. unito.it These findings underscore the potential of the 1-Ethyl-5-hydroxypyrazole scaffold as a starting point for the design of more potent and selective PfDHODH inhibitors.
Table 1: In Vitro PfDHODH Inhibitory Activity of Selected Hydroxypyrazole Derivatives
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1b | 50 | ~30% | Not Reported | researchgate.net |
| 2b | 50 | ~30% | Not Reported | researchgate.net |
| 2c | 50 | ~30% | Not Reported | researchgate.net |
| 2d | 50 | ~30% | Not Reported | researchgate.net |
| 7e | Not Reported | Not Reported | 2.8 | unito.it |
| 7f | Not Reported | Not Reported | 5.3 | unito.it |
Other Investigated Biological Activities (e.g., Antioxidant, Antitubercular, Anticancer, Antiviral)
Beyond enzyme inhibition, the broader class of pyrazole derivatives has been investigated for a range of other biological activities in vitro. While specific data for 1-Ethyl-5-hydroxypyrazole derivatives is limited, the general findings for the pyrazole scaffold provide a basis for potential future research.
Antioxidant Activity: Certain pyrazole derivatives have demonstrated antioxidant properties in various in vitro assays. For instance, a novel pyrazole derivative, ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate, was evaluated for its antioxidant potential. research-nexus.net Additionally, some 5-aminopyrazole derivatives have shown radical scavenging activity in the DPPH assay. nih.gov
Antitubercular Activity: The pyrazole nucleus is present in compounds that have been screened for activity against Mycobacterium tuberculosis. While specific studies on 1-Ethyl-5-hydroxypyrazole derivatives are not prominent in the reviewed literature, the broader class of pyrazoles continues to be an area of interest in the search for new antitubercular agents.
Anticancer Activity: A significant body of research has focused on the anticancer potential of pyrazole derivatives against various human cancer cell lines. These compounds have been shown to induce antiproliferative effects through different mechanisms. For example, certain pyrazolyl analogues have demonstrated promising activity against human colon cancer cell lines, with IC50 values as low as 4.2 μM. nih.gov Other studies have reported on the cytotoxicity of pyrazole derivatives against lung cancer cell lines like A549. mdpi.com Furthermore, 5-hydroxypyrazole derivatives have been developed as reversible inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer, with some compounds showing IC50 values in the sub-micromolar range. nih.gov
Antiviral Activity: The antiviral potential of pyrazole derivatives has also been explored. Studies have investigated the activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-2229E, demonstrating their potential to inhibit viral replication and exert a virucidal effect. nih.gov Other research has focused on the development of pyrazole derivatives against viruses like the Newcastle disease virus. nih.gov
Table 2: Overview of Other Investigated Biological Activities of Pyrazole Derivatives (In Vitro)
| Biological Activity | Compound Class/Derivative | Key Findings | Reference |
|---|---|---|---|
| Antioxidant | Ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate | Evaluated for antioxidant properties. | research-nexus.net |
| 5-Aminopyrazole derivatives | Showed radical scavenging activity. | nih.gov | |
| Anticancer | Pyrazolyl analogues | IC50 of 4.2 µM against human colon cancer cell line. | nih.gov |
| Pyrazole derivatives | Cytotoxic against A549 lung cancer cells. | mdpi.com | |
| 5-Hydroxypyrazole derivatives | Reversible inhibitors of LSD1 with IC50 of 0.23 µM. | nih.gov | |
| Antiviral | Hydroxyquinoline-pyrazole derivatives | Showed activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. | nih.gov |
| 4-Substituted pyrazole derivatives | Showed activity against Newcastle disease virus. | nih.gov |
Mechanistic Studies of Biological Interactions (e.g., binding sites, cellular targets)
Understanding the molecular mechanisms by which 1-Ethyl-5-hydroxypyrazole derivatives exert their biological effects is crucial for their development as therapeutic agents. Mechanistic studies have primarily focused on identifying their binding sites and cellular targets.
For PfDHODH inhibitors, X-ray crystallography has been instrumental in elucidating the binding modes of hydroxypyrazole derivatives within the enzyme's active site. unito.it These studies have revealed key interactions between the inhibitors and amino acid residues in the binding pocket, providing a structural basis for their inhibitory activity and guiding the design of more potent analogues. The binding site of PfDHODH is known to have a hydrophobic pocket and a hydrogen-bonding site involving residues such as His-185 and Arg-265. nih.gov
In the context of anticancer activity, the cellular targets of pyrazole derivatives are diverse. For instance, the inhibition of xanthine (B1682287) oxidase has been proposed as a mechanism for the anticancer effects of some pyrazolyl derivatives. nih.gov In the case of 5-hydroxypyrazole derivatives targeting LSD1, surface plasmon resonance (SPR) and biochemical analyses have confirmed their reversible binding to the enzyme. nih.gov These compounds have been shown to upregulate the expression of the cellular biomarker CD86 in human THP-1 cells, indicating a cellular response to LSD1 inhibition. nih.gov
Molecular docking studies have also been employed to predict the binding interactions of pyrazole derivatives with their target proteins, providing insights into the potential mechanisms of action for their antidiabetic and antioxidant activities. research-nexus.net
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Pathways
The traditional synthesis of pyrazoles often involves multi-step procedures with the use of hazardous reagents and solvents. mdpi.com Future research will likely focus on developing greener and more efficient synthetic routes to 1-Ethyl-5-hydroxypyrazole hydrochloride.
One promising approach is the adoption of flow chemistry . Continuous-flow synthesis offers several advantages over conventional batch processes, including enhanced safety, improved reaction control, and easier scalability. mdpi.comrsc.orgmit.eduscilit.com The synthesis of pyrazole (B372694) derivatives has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of 1-Ethyl-5-hydroxypyrazole. mdpi.comrsc.orgmit.edu Future studies could focus on designing a continuous-flow process for the synthesis of 1-Ethyl-5-hydroxypyrazole, potentially from readily available starting materials like acetophenones. galchimia.com This would not only make the synthesis more sustainable but also more economically viable for large-scale production.
Another avenue for sustainable synthesis lies in the exploration of multicomponent reactions (MCRs) . MCRs allow for the formation of complex molecules in a single step from three or more reactants, reducing waste and improving efficiency. rsc.orgmdpi.com The development of a one-pot MCR for this compound would be a significant advancement in its synthesis. mdpi.com
Furthermore, the use of eco-friendly catalysts and solvents is a critical aspect of green chemistry. Research into heterogeneous nano-catalysts, for instance, has shown promise in the synthesis of other heterocyclic compounds and could be adapted for pyrazole synthesis. nih.gov The use of water as a solvent in synthetic procedures is another area of active research that could be applied to the synthesis of this compound. nih.gov
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability, potential for automation. mdpi.comrsc.orgmit.eduscilit.com |
| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy, simplified purification. rsc.orgmdpi.com |
| Green Catalysts | Use of reusable and less toxic catalysts, milder reaction conditions. nih.gov |
| Aqueous Synthesis | Environmentally benign solvent, reduced cost and toxicity. nih.gov |
Deeper Exploration of Mechanistic Aspects in Synthesis and Biological Action
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ advanced analytical techniques and computational modeling to elucidate the intricate steps of the cyclization reaction that forms the pyrazole ring. Investigating the role of catalysts and reaction intermediates will provide valuable insights for improving yields and selectivity. mdpi.com
Equally important is the elucidation of the mechanism of biological action of this compound and its derivatives. While the broader class of pyrazoles is known to exhibit a wide range of biological activities, the specific molecular targets of this particular compound are not yet fully understood. nih.gov Future studies could involve target identification and validation, exploring its interactions with enzymes, receptors, and other biomolecules. scilit.com Understanding the structure-activity relationships (SAR) will be pivotal in this endeavor. nih.gov For instance, studies on other 5-hydroxypyrazole derivatives have identified them as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), suggesting a potential avenue of investigation for this compound. nih.gov
| Research Area | Key Objectives |
| Synthetic Mechanism | Elucidate reaction pathways, identify key intermediates, optimize reaction conditions for yield and selectivity. |
| Biological Mechanism | Identify molecular targets, understand structure-activity relationships (SAR), explore potential therapeutic applications. nih.gov |
Advanced Derivatization for Enhanced Potency and Selectivity
The pyrazole scaffold offers numerous possibilities for chemical modification, allowing for the fine-tuning of its pharmacological properties. Advanced derivatization of this compound is a promising strategy for enhancing its potency and selectivity towards specific biological targets.
Future research could focus on introducing various functional groups at different positions of the pyrazole ring. For example, the synthesis of a series of novel pyrazolyl hydroxamic acid derivatives has been shown to result in compounds with interesting biological activities. While not directly involving the title compound, this demonstrates the potential of derivatization.
Structure-activity relationship (SAR) studies will be instrumental in guiding the design of new derivatives. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its therapeutic effects. This approach has been successfully applied to other pyrazole-based compounds to develop potent and selective inhibitors of various enzymes. nih.gov For example, the introduction of different substituents on the pyrazole ring has been shown to modulate the anti-inflammatory activity of related compounds. galchimia.comnih.gov
Interdisciplinary Research Integrating 1-Ethyl-5-hydroxypyrazole in New Technologies
The unique chemical properties of pyrazole derivatives make them attractive candidates for applications beyond medicine. Interdisciplinary research that integrates this compound into new technologies could open up exciting new possibilities.
In the field of materials science , pyrazole-containing polymers and materials have been explored for their specialized properties, including conductivity and thermal stability. Future research could investigate the incorporation of this compound into novel materials, potentially leading to the development of advanced functional materials with applications in electronics or optics.
Another promising area is the development of chemical sensors . The pyrazole moiety can act as a ligand, coordinating with metal ions. This property could be exploited to design selective and sensitive sensors for the detection of specific metal ions in environmental or biological samples. While research in this area has focused on other pyrazole derivatives, the principles could be extended to this compound.
The table below summarizes the potential interdisciplinary applications of this compound.
| Field | Potential Application |
| Materials Science | Development of functional polymers, conductive materials, and materials with enhanced thermal stability. |
| Sensor Technology | Design of chemosensors for the detection of metal ions and other analytes. |
Q & A
Q. What are the common synthetic routes for preparing 1-ethyl-5-hydroxypyrazole hydrochloride, and how can intermediates be characterized?
- Methodological Answer : A typical synthesis involves alkylation of 5-hydroxypyrazole derivatives using ethylating agents like ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) . The hydrochloride salt is formed via acidification with HCl. Key Characterization Techniques :
- NMR Spectroscopy : Confirm regioselectivity of alkylation (e.g., ¹H NMR δ ~1.3–1.5 ppm for ethyl CH₃, δ ~4.0–4.5 ppm for N-CH₂) .
- HPLC Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Solubility : Soluble in polar solvents (e.g., water, methanol, DMSO) but insoluble in non-polar solvents (e.g., hexane). Adjust solvent choice for recrystallization .
- Stability : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Melting Point : Typically 180–190°C (decomposition may occur; use differential scanning calorimetry for precise measurement) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of 1-ethyl-5-hydroxypyrazole derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent | DMF vs. THF | DMF |
| Catalyst (K₂CO₃) | 1–3 eq. | 2 eq. |
- Mechanistic Insights : Monitor intermediates via LC-MS to identify competing pathways (e.g., O- vs. N-alkylation) .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Assay Validation : Compare enzyme inhibition (IC₅₀) in cell-free vs. cell-based systems to rule out membrane permeability issues .
- Metabolite Profiling : Use UPLC-QTOF-MS to identify active metabolites or degradation products that may influence activity .
Q. How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
